

An In-depth Technical Guide to [(4-Fluorobenzyl)sulfonyl]acetic acid

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Compound of Interest

Compound Name: [(4-Fluorobenzyl)sulfonyl]acetic acid

Cat. No.: B1312927

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Abstract

[(4-Fluorobenzyl)sulfonyl]acetic acid, a distinct organosulfur compound, presents a unique scaffold for potential exploration in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a proposed synthetic route. Due to the limited availability of published research on this specific molecule, this document also explores the known biological activities of structurally related compounds to offer a forward-looking perspective on its potential applications. All quantitative data is presented in structured tables, and a theoretical synthesis workflow is visualized.

Compound Identification and Chemical Properties

[(4-Fluorobenzyl)sulfonyl]acetic acid is chemically distinct from its isomer, [(4-fluorophenyl)sulfonyl]acetic acid, a point of clarification crucial for accurate research and procurement. The key differentiator lies in the benzyl group, which incorporates a methylene bridge between the phenyl ring and the sulfonyl moiety.

Table 1: Chemical Identifiers for **[(4-Fluorobenzyl)sulfonyl]acetic acid**

Identifier	Value
CAS Number	222639-41-0
Molecular Formula	C ₉ H ₉ FO ₄ S
Molecular Weight	232.23 g/mol
Chemical Name	2-[(4-fluorobenzyl)sulfonyl]acetic acid
Synonyms	(4-Fluoro- α -toluenesulfonyl)acetic acid

Table 2: Physicochemical Properties of [(4-Fluorobenzyl)sulfonyl]acetic acid

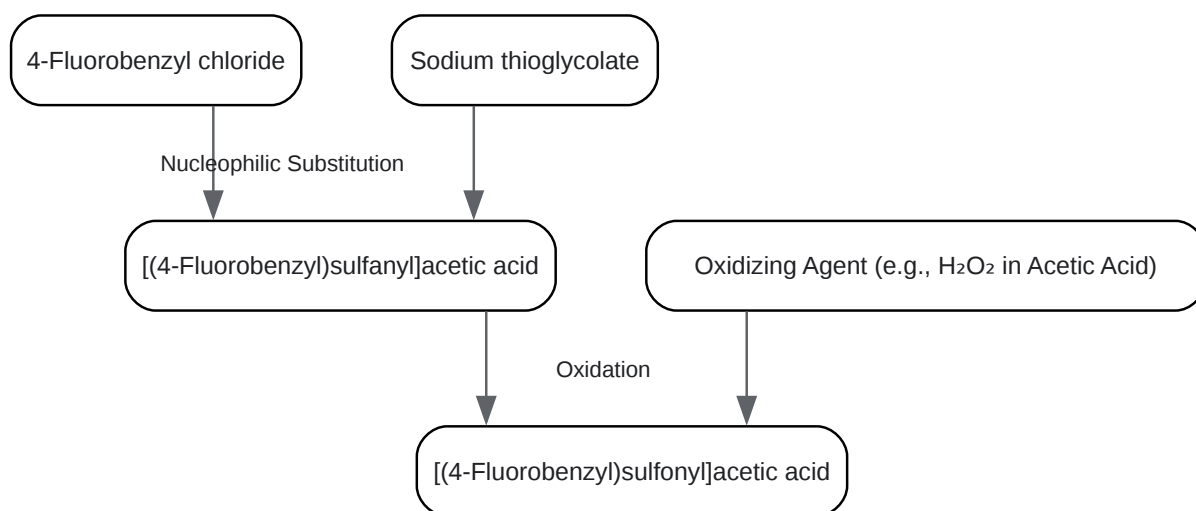
Property	Value	Source
Melting Point	145 °C	[1]
Boiling Point (Predicted)	495.0 \pm 35.0 °C	[1]
Density (Predicted)	1.464 \pm 0.06 g/cm ³	[1]
pKa (Predicted)	2.47 \pm 0.10	[1]

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for [(4-Fluorobenzyl)sulfonyl]acetic acid are not readily available in the public domain, a plausible synthetic route can be proposed based on established organosulfur chemistry. The following represents a theoretical, multi-step synthesis.

Proposed Synthetic Pathway

The synthesis of [(4-Fluorobenzyl)sulfonyl]acetic acid can be envisioned as a two-step process starting from 4-fluorobenzyl chloride and sodium thioglycolate.



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Caption: Proposed synthesis of **[(4-Fluorobenzyl)sulfonyl]acetic acid**.

Theoretical Experimental Protocol

Step 1: Synthesis of [(4-Fluorobenzyl)sulfanyl]acetic acid

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium thioglycolate in a suitable solvent such as ethanol.
- To this solution, add an equimolar amount of 4-fluorobenzyl chloride dropwise at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture and remove the solvent under reduced pressure.
- Redissolve the residue in water and acidify with a dilute mineral acid (e.g., HCl) to precipitate the product.
- Filter the precipitate, wash with cold water, and dry to yield [(4-fluorobenzyl)sulfanyl]acetic acid.

Step 2: Oxidation to **[(4-Fluorobenzyl)sulfonyl]acetic acid**

- Suspend the synthesized [(4-fluorobenzyl)sulfanyl]acetic acid in glacial acetic acid in a round-bottom flask.
- Cool the mixture in an ice bath and slowly add an excess of an oxidizing agent, such as 30% hydrogen peroxide.
- Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
- Pour the reaction mixture into ice-water to precipitate the final product.
- Filter the solid, wash thoroughly with water to remove any residual acid, and dry.
- Recrystallization from a suitable solvent system (e.g., ethanol/water) may be performed for further purification.

Potential Biological Activity and Applications (Speculative)

There is currently a lack of published data on the biological activity of **[(4-Fluorobenzyl)sulfonyl]acetic acid**. However, by examining structurally related compounds, we can infer potential areas for future investigation.

- **Sulfonyl Acetic Acid Derivatives:** This class of compounds has been explored for various therapeutic applications. For instance, certain derivatives have been investigated as inhibitors of enzymes such as matrix metalloproteinases (MMPs), which are implicated in cancer and inflammatory diseases. The acidic and sulfonyl functional groups can act as key binding moieties in enzyme active sites.
- **4-Fluorobenzyl Moiety:** The incorporation of a fluorine atom into a benzyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The 4-fluorobenzyl group is present in a number of approved drugs and clinical candidates across different therapeutic areas, including antidepressants and enzyme inhibitors.

Given these precedents, **[(4-Fluorobenzyl)sulfonyl]acetic acid** could be a candidate for screening in assays related to:

- Enzyme inhibition (e.g., proteases, kinases)
- Anti-inflammatory activity
- Anticancer activity

It is important to emphasize that these are speculative applications based on chemical similarity, and dedicated biological screening is required to determine the actual activity of this compound.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for **[(4-Fluorobenzyl)sulfonyl]acetic acid** is not currently available in public spectral databases. Researchers synthesizing this compound would need to perform full characterization.

Table 3: Predicted Spectroscopic Features

Technique	Predicted Key Signals
¹ H NMR	- Singlet for the methylene group adjacent to the sulfonyl group. - Singlet for the benzylic methylene group. - Aromatic protons exhibiting splitting patterns characteristic of a 1,4-disubstituted benzene ring, with coupling to the fluorine atom. - A broad singlet for the carboxylic acid proton.
¹³ C NMR	- Carbonyl carbon of the carboxylic acid. - Methylene carbon adjacent to the sulfonyl group. - Benzylic methylene carbon. - Aromatic carbons, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.
IR Spectroscopy	- Strong S=O stretching bands for the sulfonyl group (approx. 1300-1350 cm ⁻¹ and 1140-1160 cm ⁻¹). - Strong C=O stretching band for the carboxylic acid (approx. 1700-1725 cm ⁻¹). - Broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm ⁻¹). - C-F stretching band (approx. 1200-1250 cm ⁻¹).
Mass Spectrometry	- A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, potentially involving the loss of COOH, SO ₂ , and cleavage of the benzyl group.

Conclusion

[(4-Fluorobenzyl)sulfonyl]acetic acid is a compound with a well-defined chemical structure but limited characterization in the public scientific literature. This guide has provided its known physicochemical properties and a theoretical framework for its synthesis. The speculative exploration of its potential biological activities, based on the functionalities present in the molecule, suggests that it could be a valuable scaffold for further investigation in drug discovery

and development. Future research should focus on its synthesis, purification, full spectroscopic characterization, and screening for biological activity to unlock its potential.

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References

- 1. (4-FLUORO-BENZENESULFONYL)-ACETIC ACID | CAS#:383-38-0 | Chemsrcc [chemsrc.com]
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